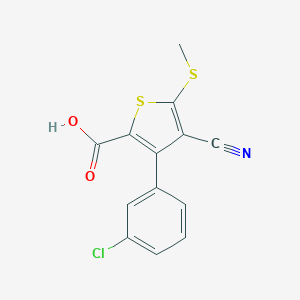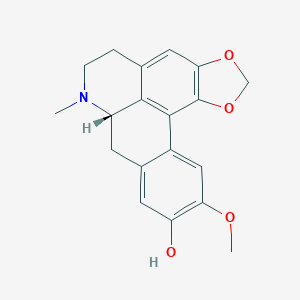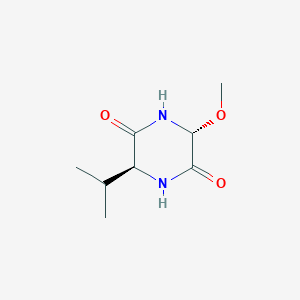
1-(4-Methylbenzyl)-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzyl)-5-fluorouracil is a fluorinated pyrimidine analog that is used in the treatment of cancer. It is also known as 5-Fluoro-1-(p-tolyl)uracil or S-1, and is a prodrug that is converted into 5-fluorouracil (5-FU) in the body. 5-FU is a well-known chemotherapy drug that is used to treat a variety of cancers, including colon, breast, and stomach cancers.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzyl)-5-fluorouracil is similar to that of 5-FU. It works by inhibiting the enzyme thymidylate synthase, which is responsible for the production of thymidine, a building block of DNA. This inhibition leads to a decrease in DNA synthesis and cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
1-(4-Methylbenzyl)-5-fluorouracil has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methylbenzyl)-5-fluorouracil in lab experiments is that it can be used in combination with other chemotherapy drugs to enhance their effectiveness. However, one limitation is that it is a prodrug that must be converted into 5-FU in the body, which can make it difficult to control the dosage and timing of its effects.
Orientations Futures
There are several future directions for research on 1-(4-Methylbenzyl)-5-fluorouracil. One area of interest is the development of new prodrugs that can be more easily controlled and targeted to specific types of cancer. Another area of research is the use of 1-(4-Methylbenzyl)-5-fluorouracil in combination with immunotherapy, which has shown promise in the treatment of cancer. Finally, there is ongoing research into the molecular mechanisms of action of 1-(4-Methylbenzyl)-5-fluorouracil, which could lead to the development of new drugs with even greater efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 1-(4-Methylbenzyl)-5-fluorouracil involves the reaction of uracil with p-tolylmethyl chloride in the presence of a base, followed by the addition of 5-fluorouracil. The resulting compound is then purified and isolated.
Applications De Recherche Scientifique
1-(4-Methylbenzyl)-5-fluorouracil has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce cell death. It has also been found to enhance the effectiveness of other chemotherapy drugs, such as cisplatin.
Propriétés
Numéro CAS |
125111-04-8 |
|---|---|
Nom du produit |
1-(4-Methylbenzyl)-5-fluorouracil |
Formule moléculaire |
C12H11FN2O2 |
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
5-fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11FN2O2/c1-8-2-4-9(5-3-8)6-15-7-10(13)11(16)14-12(15)17/h2-5,7H,6H2,1H3,(H,14,16,17) |
Clé InChI |
POACFNLCTNKXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
SMILES canonique |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)



![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)



![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)


![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
